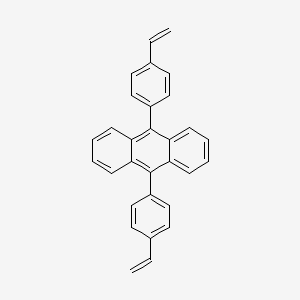
((4S,4'S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate is a complex organic compound that features a pyridine ring and oxazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted pyridine or oxazole compounds.
科学研究应用
Chemistry: It can be used as a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: It may have potential as a bioactive molecule, interacting with specific biological targets.
Medicine: Research could explore its potential as a therapeutic agent or drug precursor.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of ((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, it could act as a catalyst or reactant, facilitating the transformation of other molecules.
相似化合物的比较
Similar Compounds
Pyridine derivatives: Compounds like pyridine-2,6-dicarboxylic acid have similar structural features.
Oxazole derivatives: Compounds such as 4,5-dihydrooxazole-2-carboxylic acid share the oxazole moiety.
Uniqueness
((4S,4’S)-Pyridine-2,6-diylbis(4,5-dihydrooxazole-2,4-diyl))bis(methylene) diacetate is unique due to its combination of pyridine and oxazole rings, which may confer specific chemical reactivity and biological activity not found in simpler compounds.
属性
分子式 |
C17H19N3O6 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC 名称 |
[(4S)-2-[6-[(4S)-4-(acetyloxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazol-4-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O6/c1-10(21)23-6-12-8-25-16(18-12)14-4-3-5-15(20-14)17-19-13(9-26-17)7-24-11(2)22/h3-5,12-13H,6-9H2,1-2H3/t12-,13-/m1/s1 |
InChI 键 |
AJWBRENHPFXZLA-CHWSQXEVSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)COC(=O)C |
规范 SMILES |
CC(=O)OCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
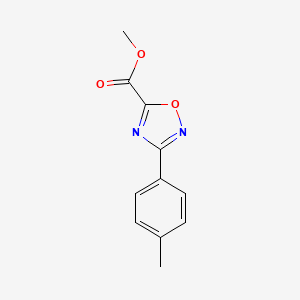


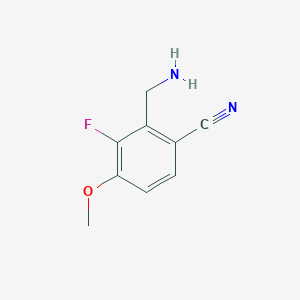
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
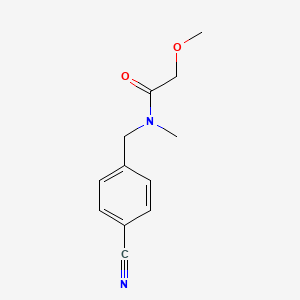
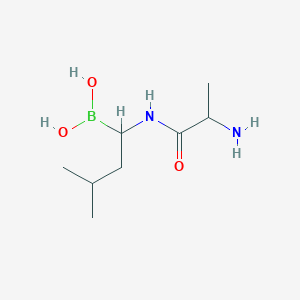
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
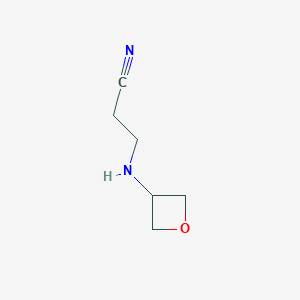
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
